5-methyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S/c1-8-7-11(18-23-8)12(19)15-14-17-16-13(22-14)9-3-5-10(6-4-9)24(2,20)21/h3-7H,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVXITXIWRXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The process includes several steps:
Formation of the isoxazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the oxadiazole moiety: This step involves the reaction of the isoxazole intermediate with suitable reagents to form the oxadiazole ring.
Coupling with aniline derivatives: The final step involves the coupling of the oxadiazole-isoxazole intermediate with aniline derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
5-methyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on core motifs, substituents, and physicochemical properties:
Key Findings:
Structural Diversity: The target compound’s oxadiazole-sulfonyl motif distinguishes it from xanthenone derivatives (e.g., 11i–11k), which exhibit fused tricyclic systems with ketone and amino groups. The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to chloro or nitro substituents . Thiazole-oxazolidinone derivatives (e.g., ) prioritize bulky substituents (e.g., benzyl, isopropyl) for steric effects, whereas the target compound’s methylsulfonyl group balances hydrophilicity and lipophilicity .
Physicochemical Properties: Melting points for xanthenone derivatives (210–242°C) suggest higher crystallinity due to planar fused-ring systems, while the target compound’s melting point remains unreported, likely influenced by its flexible carboxamide linker . The sulfonyl group in the target compound may improve aqueous solubility over chlorophenyl or nitro-substituted analogs, critical for bioavailability .
Synthetic Routes: The target compound’s synthesis mirrors methods for hydrazine-derived heterocycles (e.g., reflux with ethanol and aryl isocyanates) , whereas xanthenone derivatives require multicomponent cyclizations with carbonyl compounds .
Functional Group Analysis and Pharmacological Implications
- Oxadiazole vs. Xanthenone: Oxadiazoles are electron-deficient and resistant to metabolic degradation, making them superior to xanthenones (prone to ketone reduction) in drug design .
- Sulfonyl vs. Chloro/Nitro Groups : Sulfonyl groups enhance target binding via electrostatic interactions, whereas chloro/nitro groups rely on hydrophobic effects, which may limit solubility .
Biological Activity
5-methyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes an isoxazole moiety, a carboxamide group, and a methylsulfonyl phenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases involved in cancer cell proliferation. The presence of the oxadiazole ring enhances its ability to interact with these targets, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (epidermoid carcinoma) | 10.5 ± 1.2 | |
| U251 (glioblastoma) | 8.7 ± 0.9 | |
| WM793 (melanoma) | 12.3 ± 1.0 |
These results indicate that the compound exhibits potent activity against these cancer types, suggesting its potential utility in therapeutic applications.
Mechanistic Studies
Mechanistic studies have shown that the compound induces cell cycle arrest and apoptosis in sensitive cell lines. Flow cytometry analysis revealed an increase in the sub-G1 population, indicative of apoptotic cells. Additionally, Western blot analyses indicated upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, supporting its role as a pro-apoptotic agent.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications to the methylsulfonyl group and the oxadiazole moiety significantly affect biological activity. For instance:
- Methyl Group Positioning : The presence of a methyl group at the 5-position of the isoxazole enhances solubility and bioavailability.
- Substituents on Phenyl Ring : Variations in substituents on the phenyl ring can modulate potency; electron-withdrawing groups generally increase activity due to enhanced electrophilicity.
Case Studies
Several case studies have been documented regarding the efficacy of this compound in animal models:
- Xenograft Models : In a mouse xenograft model using A-431 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Combination Therapy : Studies combining this compound with standard chemotherapy agents have shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Q & A
Q. Can this compound be adapted for materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
